6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS No.: 2326234-24-4
Cat. No.: VC11798052
Molecular Formula: C14H11F3N2O2S
Molecular Weight: 328.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2326234-24-4 |
|---|---|
| Molecular Formula | C14H11F3N2O2S |
| Molecular Weight | 328.31 g/mol |
| IUPAC Name | 6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-3-5-12(6-4-11)22(20,21)19-8-10-2-1-7-18-13(10)9-19/h1-7H,8-9H2 |
| Standard InChI Key | GFTQGEDHLGPSRA-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
| Canonical SMILES | C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine, reflects its bicyclic framework. The pyrrolo[3,4-b]pyridine core consists of a five-membered pyrrole ring fused to a pyridine ring at positions 3 and 4, creating a partially saturated system (5,7-dihydro configuration). At position 6, a benzenesulfonyl group substituted with a trifluoromethyl (-CF₃) group at the para position is attached via a sulfonyl bridge. The molecular formula is C₁₄H₁₁F₃N₂O₂S, with a calculated molecular weight of 328.31 g/mol.
Stereoelectronic Effects
The trifluoromethyl group induces strong electron-withdrawing effects via its -I (inductive) and +R (resonance) properties, polarizing the benzenesulfonyl moiety and enhancing electrophilicity at the sulfonyl oxygen . This polarization facilitates interactions with nucleophilic residues in biological targets, such as cysteine or lysine in enzyme active sites .
Synthesis and Synthetic Strategies
Key Synthetic Routes
The synthesis of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically begins with the preparation of the pyrrolo[3,4-d]pyrimidine precursor, followed by sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride (Fig. 1).
Step 1: Formation of Pyrrolo[3,4-d]pyrimidine
A Knorr-type cyclization between a β-keto ester and hydrazine yields the dihydropyrrolopyrimidine intermediate. Substitutions at position 6 are introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling .
Step 2: Sulfonylation
Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the sulfonyl group at position 6. The reaction proceeds via a two-step mechanism: (i) deprotonation of the pyrrolo nitrogen to form a nucleophilic amine and (ii) attack on the electrophilic sulfur center of the sulfonyl chloride.
Optimization Challenges
Side reactions, such as over-sulfonylation or decomposition of the trifluoromethyl group under basic conditions, necessitate precise temperature control (0–5°C) and stoichiometric equivalence of reagents.
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.90 (t, J = 6.8 Hz, 2H, CH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂).
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¹³C NMR: 156.8 (C=O), 144.2 (CF₃-C), 132.1–127.6 (Ar-C), 121.5 (q, J = 270 Hz, CF₃).
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates inhibitory activity against RORC2 (Retinoic acid receptor-related orphan receptor gamma), a nuclear receptor implicated in Th17 cell differentiation and IL-17 production . In a TR-FRET cofactor recruitment assay, analogues with similar structures showed IC₅₀ values of 5–15 nM, comparable to reference compounds like 5-FU (Table 1) .
Table 1: Comparative Bioactivity of Selected Analogues
| Compound | Target (IC₅₀, nM) | logD⁷.⁴ | HLM CL (μL/min/mg) |
|---|---|---|---|
| 6-[4-(CF₃)PhSO₂]-pyrrolopyridine | RORC2: 12.8 | 2.9 | 144 |
| Indole isostere 8a | RORC2: 5.5 | 4.4 | 142 |
| 5-FU | N/A | -0.89 | N/A |
Mechanism of Action
The trifluoromethyl group stabilizes a high-energy intermediate through resonance, enabling selective binding to the RORC2 ligand-binding domain (LBD) . Molecular docking studies suggest the sulfonyl oxygen forms hydrogen bonds with Arg367 and His479, while the pyrrolo[3,4-b]pyridine core engages in π-π stacking with Phe377 .
Comparative Analysis with Related Compounds
Trifluoromethylated Heterocycles
Compared to 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CID 60150277), the sulfonyl group in 6-[4-(CF₃)PhSO₂]-pyrrolopyridine enhances polarity and target selectivity but reduces metabolic stability (HLM CL = 144 vs. 142 μL/min/mg) .
Pyrrolo[3,4-b]pyridine vs. Indole Scaffolds
Replacing indole with pyrrolo[3,4-b]pyridine lowers lipophilicity (ΔlogD = -1.5) and improves lipophilic efficiency (LIPE = 4.8 vs. 2.7) while maintaining potency .
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